4-[[(2-Amino-6-morpholin-4-ylpyrimidin-4-yl)-methylamino]methyl]-1-cyclopentylpyrrolidin-2-one
Description
4-[[(2-Amino-6-morpholin-4-ylpyrimidin-4-yl)-methylamino]methyl]-1-cyclopentylpyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinone core, a cyclopentyl group, and a morpholinyl-pyrimidinyl moiety, making it a unique structure for research and industrial applications.
Properties
IUPAC Name |
4-[[(2-amino-6-morpholin-4-ylpyrimidin-4-yl)-methylamino]methyl]-1-cyclopentylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6O2/c1-23(12-14-10-18(26)25(13-14)15-4-2-3-5-15)16-11-17(22-19(20)21-16)24-6-8-27-9-7-24/h11,14-15H,2-10,12-13H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRACVAXUXSWIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC(=O)N(C1)C2CCCC2)C3=NC(=NC(=C3)N4CCOCC4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(2-Amino-6-morpholin-4-ylpyrimidin-4-yl)-methylamino]methyl]-1-cyclopentylpyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinyl and morpholinyl intermediates, followed by their coupling with the pyrrolidinone core. Common reagents include amines, aldehydes, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-[[(2-Amino-6-morpholin-4-ylpyrimidin-4-yl)-methylamino]methyl]-1-cyclopentylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, alkylating agents; various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[[(2-Amino-6-morpholin-4-ylpyrimidin-4-yl)-methylamino]methyl]-1-cyclopentylpyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[(2-Amino-6-morpholin-4-ylpyrimidin-4-yl)-methylamino]methyl]-1-cyclopentylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2-morpholin-4-ylpyrimidin-4(3h)-one
- 4-(2-Morpholin-4-yl-ethyl)-phenylamine
Uniqueness
Compared to similar compounds, 4-[[(2-Amino-6-morpholin-4-ylpyrimidin-4-yl)-methylamino]methyl]-1-cyclopentylpyrrolidin-2-one stands out due to its unique combination of functional groups and structural complexity. This uniqueness makes it a valuable compound for research and industrial applications, offering distinct reactivity and potential for novel discoveries.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
